molecular formula C12H10ClNO3S2 B5804294 N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B5804294
M. Wt: 315.8 g/mol
InChI Key: GWKFWDAXOLGQPM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antimicrobial properties . This compound features a unique structure with a 3-acetylphenyl group, a 5-chlorothiophene ring, and a sulfonamide functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide typically involves the reaction of 3-acetylphenylamine with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of the 5-chlorothiophene ring, which imparts distinct electronic and steric properties compared to other sulfonamides. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S2/c1-8(15)9-3-2-4-10(7-9)14-19(16,17)12-6-5-11(13)18-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKFWDAXOLGQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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